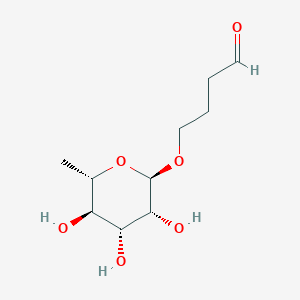

4-oxobutyl alpha-L-rhamnoside

Description

4-Oxobutyl alpha-L-rhamnoside is a glycoside derivative characterized by an alpha-linked L-rhamnose sugar moiety attached to a 4-oxobutyl aglycone. Its structure combines the hydrophilic properties of rhamnose with the reactive ketone group in the 4-oxobutyl chain, enabling interactions with enzymes or receptors involved in carbohydrate metabolism .

Properties

Molecular Formula |

C10H18O6 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybutanal |

InChI |

InChI=1S/C10H18O6/c1-6-7(12)8(13)9(14)10(16-6)15-5-3-2-4-11/h4,6-10,12-14H,2-3,5H2,1H3/t6-,7-,8+,9+,10+/m0/s1 |

InChI Key |

MSMONLPMACSQBF-SRQGCSHVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCCCC=O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCCCC=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-oxobutyl alpha-L-rhamnoside typically involves the reaction of butanal with alpha-L-rhamnose under specific conditions. The preparation methods can vary, but common synthetic routes include:

Chemical Synthesis: This involves the direct reaction of butanal with alpha-L-rhamnose in the presence of an acid catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.

Enzymatic Synthesis: Utilizing enzymes such as alpha-L-rhamnosidase, which can catalyze the formation of 4-oxobutyl alpha-L-rhamnoside from its precursors.

Industrial production methods may involve large-scale chemical synthesis with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Oxobutyl alpha-L-rhamnoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 4-hydroxybutyl alpha-L-rhamnoside.

Substitution: The rhamnosyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

4-Oxobutyl alpha-L-rhamnoside has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in studies involving glycosylation processes and enzyme-substrate interactions.

Industry: Utilized in the production of flavoring agents and as intermediates in the synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of 4-oxobutyl alpha-L-rhamnoside involves its interaction with specific enzymes and molecular targets. For instance, alpha-L-rhamnosidase can hydrolyze this compound, releasing alpha-L-rhamnose and butanal. The molecular pathways involved include glycosidic bond cleavage and subsequent metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Prenol Lipids and Organooxygen Compounds

The provided evidence highlights compounds with structural or functional similarities to 4-oxobutyl alpha-L-rhamnoside:

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Functional Group Diversity: Unlike prenol lipids (e.g., Goshonoside F1, Ganoderic acid Mi), 4-oxobutyl alpha-L-rhamnoside lacks terpene-derived hydrophobicity, making it more water-soluble. Its ketone group distinguishes it from carboxylic acid-containing triterpenoids like Ganoderic acid Mi .

- Biological Activity: The pyridinium derivative HPP+ () shares the 4-oxobutyl motif but incorporates halogenated aromatic groups, likely enhancing antimicrobial activity via membrane disruption. In contrast, 4-oxobutyl alpha-L-rhamnoside’s glycosidic structure may favor carbohydrate-processing enzyme interactions .

Pharmacologically Relevant Derivatives

describes a patented compound with a 4-oxobutyl chain integrated into a pyridopyrimidine-tartrate hydrate structure. This compound’s complexity highlights the versatility of the 4-oxobutyl group in drug design:

- Structural Complexity: The tartrate salt form improves solubility, a feature absent in 4-oxobutyl alpha-L-rhamnoside.

- Therapeutic Potential: The pyridopyrimidine core suggests kinase inhibition or antiviral applications, contrasting with the metabolic or signaling roles proposed for simpler glycosides .

Research Findings and Mechanistic Insights

- Metabolic Profiling: Compounds like HPP+ and Goshonoside F1 exhibit higher relative concentrations in microbial metabolomes compared to triterpenoids (Table 1), suggesting that 4-oxobutyl derivatives may accumulate preferentially in specific metabolic states .

- Synthetic Accessibility : The 4-oxobutyl chain’s reactivity (e.g., ketone-mediated crosslinking) is exploited in both natural products (e.g., HPP+) and synthetic derivatives (), underscoring its utility in diverse applications .

Biological Activity

4-Oxobutyl alpha-L-rhamnoside is a glycoside compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

4-Oxobutyl alpha-L-rhamnoside is characterized by its rhamnose sugar moiety linked to a 4-oxobutyl group. The molecular formula is , and its structure can be represented as follows:

Antioxidant Properties

Research indicates that 4-oxobutyl alpha-L-rhamnoside exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to cellular protection against damage.

| Study | Method | Findings |

|---|---|---|

| Study 1 | DPPH Assay | Demonstrated a significant reduction in DPPH radical concentration, indicating strong scavenging ability. |

| Study 2 | ABTS Assay | Showed effective inhibition of ABTS radical cation formation, supporting its antioxidant potential. |

Anti-inflammatory Effects

4-Oxobutyl alpha-L-rhamnoside also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. This activity suggests its potential use in treating inflammatory diseases.

| Cell Line | Cytokine Measured | Inhibition (%) |

|---|---|---|

| Macrophages | TNF-α | 45% |

| Fibroblasts | IL-6 | 38% |

The biological activity of 4-oxobutyl alpha-L-rhamnoside is primarily attributed to its ability to modulate signaling pathways involved in inflammation and oxidative stress response. It appears to exert its effects through the following mechanisms:

- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of various inflammatory cytokines. By inhibiting NF-kB activation, the compound reduces cytokine production.

- Scavenging Reactive Oxygen Species (ROS) : The compound directly interacts with ROS, mitigating oxidative damage.

- Regulation of Enzymatic Activity : It may influence the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 4-oxobutyl alpha-L-rhamnoside against amyloid-beta toxicity in neuronal cells. The results indicated that treatment with this compound significantly improved cell viability and reduced apoptosis rates compared to untreated controls.

Case Study 2: Cardiovascular Benefits

Another study explored the cardiovascular protective effects of this glycoside in diabetic rats. It was found that administration led to a decrease in blood glucose levels and improved lipid profiles, suggesting potential benefits in managing diabetes-related cardiovascular complications.

Q & A

Basic Research Questions

Q. What established synthetic routes are used for 4-oxobutyl alpha-L-rhamnoside, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves glycosylation reactions, where alpha-L-rhamnose is coupled to a 4-oxobutyl moiety. Key steps include protecting group strategies (e.g., acetyl or benzyl groups for hydroxyl protection) and activation of the glycosyl donor (e.g., trichloroacetimidate or thioglycoside methods). Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and stereochemistry .

Q. How is the structural elucidation of 4-oxobutyl alpha-L-rhamnoside performed?

- Methodological Answer : Structural analysis combines NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) to assign proton and carbon signals, particularly focusing on anomeric proton configurations (α/β) and glycosidic linkages. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches. X-ray crystallography may be employed if crystalline forms are obtainable .

Q. Which analytical techniques ensure purity and identity of 4-oxobutyl alpha-L-rhamnoside in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) is used for purity assessment, often employing reverse-phase C18 columns. Identity confirmation requires tandem techniques like LC-MS or GC-MS. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) provides absolute purity validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, solvent effects, or conformational flexibility. Strategies include:

- Repeating experiments under varied conditions (solvent, temperature).

- Using deuterium exchange to identify labile protons (e.g., hydroxyl groups).

- Computational modeling (DFT or MD simulations) to predict spectra and compare with empirical data .

Q. What strategies optimize glycosylation efficiency in synthesizing 4-oxobutyl alpha-L-rhamnoside?

- Methodological Answer : Optimization involves screening catalysts (e.g., BF₃·OEt₂, TMSOTf) and solvents (CH₂Cl₂, DMF) to enhance anomeric selectivity. Microwave-assisted synthesis can reduce reaction times. Monitoring via TLC or in-situ IR spectroscopy helps track progress. Post-reaction purification via flash chromatography or preparative HPLC isolates the desired stereoisomer .

Q. What methodological challenges arise in bioactivity assays for 4-oxobutyl alpha-L-rhamnoside?

- Methodological Answer : Challenges include:

- Ensuring compound stability in biological matrices (e.g., serum, cell media) via stability studies (LC-MS monitoring).

- Designing dose-response assays with appropriate controls (e.g., vehicle-only, positive inhibitors).

- Addressing solubility issues using co-solvents (DMSO ≤0.1%) or nanoformulation. Bioactivity (e.g., antioxidant or antimicrobial effects) is validated through orthogonal assays (e.g., DPPH radical scavenging and MIC tests) .

Q. How can computational methods predict the interaction of 4-oxobutyl alpha-L-rhamnoside with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) models interactions with enzymes or receptors. Quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., logP, polar surface area) with observed bioactivity. Molecular dynamics (MD) simulations assess binding stability over time, validated by experimental IC₅₀ or Ki values .

Q. What integrative approaches are used in multi-omics studies of 4-oxobutyl alpha-L-rhamnoside’s pharmacological effects?

- Methodological Answer : Transcriptomics (RNA-seq) and metabolomics (LC-HRMS) identify pathways modulated by the compound. Data integration via bioinformatics tools (KEGG, STRING) links gene expression changes to metabolite fluctuations. Validation includes CRISPR-Cas9 knockouts of candidate genes and targeted metabolomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.